molecular formula C23H20N4O6 B2939828 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one CAS No. 1112418-52-6

6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2939828
CAS No.: 1112418-52-6
M. Wt: 448.435
InChI Key: XQVGYEBXJDCPNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring three key structural motifs:

  • Dihydropyridazin-3-one core: A six-membered ring with two adjacent nitrogen atoms and a ketone group, known for its bioactivity in anti-inflammatory and kinase inhibition contexts .
  • Benzodioxole substituent: A 1,3-benzodioxole group at position 6, which enhances lipophilicity and may improve blood-brain barrier penetration .
  • Oxadiazole-ethyl linkage: A 1,2,4-oxadiazole ring substituted with a 2,3-dimethoxyphenyl group, connected via an ethyl chain. Oxadiazoles are recognized for their metabolic stability and role in hydrogen bonding interactions with biological targets .

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-[2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O6/c1-29-18-5-3-4-15(22(18)30-2)23-24-20(33-26-23)10-11-27-21(28)9-7-16(25-27)14-6-8-17-19(12-14)32-13-31-17/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVGYEBXJDCPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the oxadiazole ring: This involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of the benzodioxole and oxadiazole units: This step often requires the use of coupling reagents such as EDCI or DCC in the presence of a base.

    Formation of the dihydropyridazinone ring: This can be accomplished through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Benzodioxole Ring Reactivity

The 1,3-benzodioxole moiety is susceptible to ring-opening reactions under acidic or oxidative conditions. Key reactions include:

Reaction TypeConditionsProductsMechanismReference
Acid-Catalyzed Hydrolysis Concentrated HCl, refluxCatechol derivative (via cleavage of methylenedioxy bridge)Protonation of oxygen, nucleophilic attack by water
Oxidative Degradation H₂O₂, Fe³⁺ catalystQuinone formationRadical-mediated oxidation of methylenedioxy group

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring participates in electrophilic substitutions and ring-opening reactions:

Reaction TypeConditionsProductsNotesReference
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitro-substituted oxadiazoleOccurs at the 5-position due to electron deficiency
Reductive Ring Opening H₂, Pd/CAmide formationHydrogenolysis of N-O bond

Dihydropyridazinone Reactivity

The dihydropyridazinone core undergoes redox and substitution reactions:

Reaction TypeConditionsProductsSelectivityReference
Oxidation KMnO₄, acidic conditionsPyridazin-3-one (aromatization)Converts 2,3-dihydro to fully unsaturated pyridazinone
Nucleophilic Substitution R-X, baseAlkylated derivativesOccurs at the carbonyl oxygen or nitrogen

Methoxy Group Reactivity

The 2,3-dimethoxyphenyl substituent undergoes demethylation and electrophilic substitution:

Reaction TypeConditionsProductsRegioselectivityReference
Demethylation BBr₃, CH₂Cl₂, −78°CCatechol derivativeSelective removal of methyl groups
Halogenation Br₂, FeBr₃Brominated phenyl ringPara to methoxy groups

Cross-Coupling Reactions

The aryl and heteroaryl groups enable transition-metal-catalyzed couplings:

Reaction TypeCatalyst/BaseProductsYield (%)Reference
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃Biaryl derivatives60–75
Sonogashira Coupling PdCl₂(PPh₃)₂, CuIAlkynylated analogs55–70

Stability Under Synthetic Conditions

The compound’s stability varies significantly:

ConditionStabilityDegradation PathwayReference
Acidic (pH < 3) Unstable (t₁/₂ = 2 h)Benzodioxole hydrolysis
Basic (pH > 10) Moderately stableOxadiazole ring opening
UV Light Degrades rapidlyRadical-mediated oxidation

Functionalization for Drug Discovery

Common derivatization strategies include:

StrategyPurposeExample ModificationReference
Esterification Enhance solubilityAcetylation of phenolic -OH
Sulfonation Improve bioavailabilitySulfonamide formation at oxadiazole

Scientific Research Applications

6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the design of novel materials with specific electronic or optical characteristics.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties References
6-(2H-1,3-Benzodioxol-5-yl)-2-{2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one C23H21N4O6 461.45 2,3-Dimethoxyphenyl-oxadiazole, benzodioxole High lipophilicity (predicted); potential CNS activity due to benzodioxole
6-(2H-1,3-Benzodioxol-5-yl)-2-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one C19H14N4O4S 394.40 Thiophene-oxadiazole, benzodioxole Reduced steric bulk vs. dimethoxyphenyl; possible improved solubility
6-(4-Methoxyphenyl)-2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one C21H17N4O5 405.39 4-Methoxyphenyl, benzodioxole-oxadiazole Moderate lipophilicity; methoxy group may enhance metabolic stability
6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid C14H11Cl2N7O2S 420.26 Dichlorophenyl, triazolothiadiazine, pyrazole Lower molecular weight; high solubility due to carboxylic acid group

Structural and Functional Differences

Substituent Effects on Lipophilicity: The 2,3-dimethoxyphenyl group in the target compound increases lipophilicity compared to the thiophene analog (Table 1). This may enhance membrane permeability but reduce aqueous solubility .

Synthetic Accessibility: The target compound’s ethyl-linked oxadiazole likely requires multi-step synthesis, including cyclization (e.g., via Hüisgen reaction) and alkylation (similar to ’s method for pyridazinones) . In contrast, triazolothiadiazine derivatives () involve condensation reactions between triazole and thiadiazine precursors, which are less complex .

Pharmacological Implications: Oxadiazole-containing compounds (e.g., target compound and analog) are often explored as kinase or dehydrogenase inhibitors (e.g., DHODH inhibitors in ) due to their hydrogen-bonding capacity .

Biological Activity

6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure combining a benzodioxole moiety with a dihydropyridazine core. Its molecular formula is C19H21N3O4C_{19}H_{21}N_3O_4, and it has a molecular weight of approximately 360.4 g/mol. The structural complexity suggests multiple points of interaction with biological targets.

Property Details
Molecular FormulaC19H21N3O4
Molecular Weight360.4 g/mol
IUPAC NameThis compound
CAS Number143268-22-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in disease pathways. For example, compounds with similar structural motifs have been shown to inhibit enzymes like thioredoxin reductase (TrxR), which is implicated in cancer progression and oxidative stress responses .

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including those derived from breast and lung cancers. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and death .

Antimicrobial Properties

In addition to its anticancer effects, this compound has exhibited antimicrobial activity against several bacterial strains. The disk diffusion method revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. Further studies are needed to elucidate the specific mechanisms behind its antimicrobial effects .

Case Studies

  • Anticancer Screening : A study conducted by Fayad et al. (2019) screened a library of compounds for anticancer activity using multicellular spheroids as a model system. The results indicated that the compound significantly reduced tumor spheroid growth compared to controls .
  • Antimicrobial Evaluation : A separate investigation assessed the antimicrobial efficacy of various derivatives of benzodioxole compounds. The findings suggested that modifications in the side chains significantly influenced the antimicrobial potency against specific pathogens .

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of polyheterocyclic compounds like this requires multi-step protocols. Begin with constructing the 1,3-benzodioxole core via cyclocondensation of catechol derivatives with dichloroethane. For the oxadiazole moiety, employ a cyclization reaction between carboxylic acid derivatives (e.g., 2,3-dimethoxyphenyl acetic acid) and amidoximes under reflux with carbodiimide coupling agents. The dihydropyridazinone ring can be synthesized via a [4+2] cycloaddition between hydrazines and α,β-unsaturated carbonyl precursors. Optimize yields by varying solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst (e.g., p-toluenesulfonic acid for cyclization steps). Monitor intermediates using TLC and HPLC .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • Methodological Answer : Use 1H/13C NMR to verify substituent positions and stereochemistry, particularly for the dihydropyridazinone ring (e.g., coupling constants for vicinal protons). High-resolution mass spectrometry (HRMS) confirms molecular weight (±5 ppm accuracy). IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the pyridazinone ring). Purity (>95%) should be validated via reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. How can computational tools predict physicochemical properties relevant to drug discovery?

  • Methodological Answer : Use SwissADME to calculate logP (lipophilicity), topological polar surface area (TPSA), and solubility. For example:
PropertyPredicted ValueRelevance
logP~3.2Blood-brain barrier penetration
TPSA~110 ŲMembrane permeability
Water solubility~10 µg/mLBioavailability
Molecular docking (AutoDock Vina) can screen for binding affinity to targets like GABA receptors or kinases, using crystal structures from the PDB (e.g., 6HUP for benzodiazepine sites) .

Advanced Research Questions

Q. What experimental designs are suitable for resolving contradictory bioactivity data across cell-based assays?

  • Methodological Answer : Contradictions may arise from off-target effects or assay conditions. Use orthogonal assays :
  • Primary assay : Measure IC50 in HEK293 cells transfected with target receptors (e.g., GABA-A).
  • Counter-screening : Test against related receptors (e.g., GABA-B, NMDA) to rule out promiscuity.
  • Cellular context : Compare results in neuronal vs. cancer cell lines (e.g., SH-SY5Y vs. MCF7) to assess tissue-specific activity. Validate findings with knockout models (CRISPR/Cas9) and isothermal titration calorimetry (ITC) for binding thermodynamics .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetics?

  • Methodological Answer : Focus on modifying the oxadiazole and benzodioxole substituents:
  • Replace 2,3-dimethoxyphenyl with 3,4-dichlorophenyl to enhance metabolic stability (reduce CYP450 oxidation).
  • Introduce polar groups (e.g., hydroxyl or amine) on the ethyl linker to improve solubility.
    Assess changes using microsomal stability assays (human liver microsomes) and plasma protein binding (equilibrium dialysis). Compare half-life (t½) and clearance rates in rodent PK studies .

Q. What in vivo models are appropriate for evaluating neuropharmacological effects, and how should endpoints be quantified?

  • Methodological Answer : Use pentylenetetrazole (PTZ)-induced seizure models in mice to test anticonvulsant activity. Monitor:
  • Latency to seizure onset (video tracking).
  • EEG biomarkers (e.g., spike-wave discharges).
    For anxiolytic effects, employ the elevated plus maze and open field test , quantifying time spent in open arms or center zones. Pair with cerebrospinal fluid (CSF) sampling to measure compound concentration via LC-MS/MS .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in silico ADMET predictions and experimental toxicity results?

  • Methodological Answer : Discrepancies often arise from oversimplified computational models. For example, if SwissADME predicts low hepatotoxicity but in vitro assays show high cytotoxicity:
  • Perform reactive metabolite screening (e.g., glutathione trapping assays) to identify toxic quinone intermediates.
  • Use transgenic hepatocytes (e.g., HepaRG cells) to assess metabolic activation.
    Refine computational models by incorporating QSAR datasets specific to dihydropyridazinones .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Characterization

IntermediateSynthesis StepKey Spectral Data (NMR)
Benzodioxole precursorCyclocondensationδ 6.85 (s, 2H, aromatic), δ 5.32 (s, 2H, OCH2O)
Oxadiazole-ethyl linkerCyclizationδ 8.10 (d, J=8.4 Hz, 1H), δ 4.20 (t, J=6.0 Hz, 2H)

Q. Table 2. Comparison of Predicted vs. Experimental logP

MethodPredicted logPExperimental logP (shake-flask)
SwissADME3.23.5 ± 0.3
XLogP33.43.6 ± 0.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.